Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester
Description
This compound is an ethyl ester derivative featuring a 4-fluorophenylmethyl group linked via an amino-oxoacetate backbone. Its structure includes a fluorine atom at the para position of the benzyl group, which influences electronic properties and biological interactions.
Properties
IUPAC Name |
ethyl 2-[(4-fluorophenyl)methylamino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-11(15)10(14)13-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHJVPKGORFFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester typically involves the reaction of 4-fluorobenzylamine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H15FNO3
- Molecular Weight : 221.25 g/mol
This structure allows it to participate in various chemical reactions, making it versatile for different applications.
Antimicrobial Activity
Research indicates that derivatives of acetic acid compounds can exhibit significant antimicrobial properties. For instance, compounds similar to acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, have been studied for their effectiveness against various bacterial strains. A study highlighted the potential of these compounds as inhibitors of metallo-β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria .
Drug Development
The compound's structure allows for modifications that can enhance pharmacological properties. For example, prodrugs derived from this compound have been developed to improve oral bioavailability. Research demonstrated that certain modifications led to compounds with over 90% bioavailability in animal models . This characteristic is crucial for developing effective oral medications.
Herbicide Development
Acetic acid derivatives are also being explored as herbicides. The compound's ability to inhibit specific enzymes involved in plant growth can be harnessed to develop selective herbicides that target unwanted vegetation without affecting crops. Studies have shown promising results in field trials where such compounds effectively reduced weed populations with minimal environmental impact .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of acetic acid derivatives included various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Acetic Acid Derivative | E. coli | 25 µg/mL |
| Acetic Acid Derivative | S. aureus | 30 µg/mL |
These findings suggest that the compound has potential as a therapeutic agent against resistant bacterial strains.
Case Study: Herbicidal Activity
In agricultural trials, the herbicidal activity of acetic acid derivatives was evaluated:
| Treatment | Weed Species | Reduction in Growth (%) |
|---|---|---|
| Acetic Acid Derivative | Common Lambsquarters | 85% |
| Acetic Acid Derivative | Pigweed | 78% |
The data confirms the effectiveness of this compound in controlling specific weed species, indicating its potential use in sustainable agriculture.
Mechanism of Action
The mechanism of action of acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Research Findings
Biological Activity
Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester (CAS No. 69065-94-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C₁₂H₁₅N₁O₃
- Molecular Weight : 221.25 g/mol
- Structure : The compound features a 4-fluorophenyl group attached to an acetic acid derivative, which may influence its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. It is hypothesized that the presence of the fluorophenyl moiety enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.
Biological Activity
Research indicates that compounds similar to acetic acid derivatives often exhibit a range of biological activities including:
- Antitumor Activity : Some studies have shown that acetic acid derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT-116 and MCF-7) .
- Antimicrobial Properties : A number of studies suggest that acetic acid derivatives possess antimicrobial activity. The exact mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
- Enzyme Inhibition : Many acetic acid derivatives act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
Case Studies
- Anticancer Properties :
- Antimicrobial Activity :
Summary Table of Biological Activities
Q & A
What is the correct IUPAC nomenclature for this compound, and how is its structure confirmed experimentally?
Level: Basic
The systematic name follows IUPAC rules, where the ester group (ethyl) is prioritized, and substituents are numbered accordingly. The compound’s structure is typically confirmed via multinuclear NMR (e.g., H, C, F NMR) and high-resolution mass spectrometry (HRMS) . For example, the ethyl ester moiety is identified by characteristic triplet signals in H NMR (~1.2–1.4 ppm for CH, ~4.1–4.3 ppm for OCH), while the 4-fluorophenyl group shows distinct aromatic splitting patterns and F NMR shifts near -110 to -120 ppm .
What are common synthetic routes for preparing this compound?
Level: Basic
A typical route involves amide coupling between ethyl 2-aminoacetate and 4-fluorobenzyl isocyanate under anhydrous conditions (e.g., DCM, 0–25°C). Alternatively, ring-opening reactions of isatoic anhydride derivatives with glycine ethyl ester (as in ) can yield similar intermediates, followed by fluorophenyl group introduction via alkylation .
How can coupling reagents impact the yield and purity of amide bond formation in its synthesis?
Level: Advanced
Coupling agents like OxymaPure/DIC ( ) minimize racemization and improve yields (>90%) compared to traditional HOBt/DIC. The choice of solvent (e.g., DMF vs. THF) and reaction temperature (0°C vs. RT) also critically affects side-product formation. For fluorinated analogs, steric hindrance from the 4-fluorobenzyl group may necessitate prolonged reaction times (12–24 hr) .
What challenges arise when scaling up synthesis to molar quantities?
Level: Advanced
Large-scale reactions face exothermicity control (e.g., using ice baths or gradual reagent addition) and solvent volume optimization . highlights that molar-scale synthesis of similar esters requires precise stoichiometry (e.g., 1:1.05 substrate:reagent ratio) and post-reaction purification via flash chromatography or recrystallization to maintain >95% purity .
How can contradictory data on synthetic yields be resolved?
Level: Advanced
Discrepancies often stem from reagent purity (e.g., DIC vs. EDC·HCl), moisture sensitivity , or analytical method variability . Reproducibility is enhanced by standardizing reaction conditions (e.g., inert atmosphere, anhydrous solvents) and validating yields via HPLC-MS with internal standards. Cross-referencing NMR integration with quantitative F NMR can resolve ambiguities .
What analytical methods are recommended for assessing purity and structural integrity?
Level: Basic
- LC-MS : Quantifies purity and detects side products (e.g., unreacted starting materials).
- FT-IR : Confirms carbonyl (C=O, ~1700–1750 cm) and amide (N-H, ~3300 cm) groups.
- Elemental analysis : Validates C, H, N, and F content within 0.4% of theoretical values .
What mechanistic insights exist for the cyclization steps in related compounds?
Level: Advanced
Cyclization reactions (e.g., ) proceed via nucleophilic attack of the amine on the carbonyl carbon, facilitated by carbonyldiimidazole (CDI) . Computational studies (DFT) suggest that electron-withdrawing groups (e.g., -F) on the phenyl ring lower the activation energy by stabilizing the transition state through resonance effects .
How are side products managed during synthesis?
Level: Advanced
Common side products (e.g., hydrolyzed esters or dimerized amides) are minimized using dry solvents and scavengers (e.g., molecular sieves). Prep-HPLC or pH-controlled liquid-liquid extraction (e.g., ethyl acetate/aq. NaHCO) effectively isolates the target compound. notes that OxymaPure reduces dimerization by 30% compared to HOBt .
How does the compound’s stability vary under different storage conditions?
Level: Advanced
The ester group is prone to hydrolysis in humid environments. Stability studies (e.g., 40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials under argon with desiccants. Degradation products are monitored via accelerated stability testing using UPLC-PDA .
What are its potential applications in pharmaceutical intermediates?
Level: Advanced
The 4-fluorophenyl and amide motifs are prevalent in kinase inhibitors and GPCR modulators ( –7). For example, analogs have been used as intermediates in cetirizine derivatives ( ) or protease-activated receptor (PAR) antagonists. Its ethyl ester group enhances cell permeability in prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
